(E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H20ClNO3S and its molecular weight is 389.89. The purity is usually 95%.
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Scientific Research Applications
Environmental Chemistry Applications
- Isomeric Composition and Environmental Fate of Organic Pollutants: The isomeric composition of organic pollutants, such as chlorophenyl compounds, can be substantially influenced by environmental processes like biotransformation or transfer between compartments. This principle is crucial for understanding the environmental fate and behavior of compounds like (E)-3-(2-chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one (Ricking & Schwarzbauer, 2012).
- Chlorophenol Contamination and Environmental Impact: Chlorophenol compounds, including derivatives of chlorophenyl, are known to exert toxic effects on mammalian and aquatic life. Understanding the environmental fate and toxicity of such compounds is essential for assessing their impact on the aquatic environment (Krijgsheld & Gen, 1986).
Pharmacological and Biochemical Applications
- Drug Metabolism and Cytochrome P450 Isoforms: The interaction of various compounds, including chlorophenyl derivatives, with cytochrome P450 isoforms is a critical aspect of drug metabolism. Understanding the selective inhibition and interaction of compounds with these isoforms is crucial for predicting drug-drug interactions and for the development of novel therapeutics (Khojasteh et al., 2011).
- Synthesis and Evaluation of Ligands for D2-like Receptors: Arylcycloalkylamines, including phenyl piperidines, are significant in the synthesis of ligands for D2-like receptors. The role of arylalkyl substituents in improving potency and selectivity of binding affinity at D2-like receptors is a vital area of study (Sikazwe et al., 2009).
Properties
IUPAC Name |
(E)-1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c21-19-9-5-4-6-16(19)10-11-20(23)22-14-12-18(13-15-22)26(24,25)17-7-2-1-3-8-17/h1-11,18H,12-15H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCJMSUIYMKSCL-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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